4-(chloromethyl)-N-phenylbenzamide
Description
Chemical Significance of 4-(chloromethyl)-N-phenylbenzamide as a Versatile Synthetic Intermediate
The compound this compound is a bifunctional molecule that serves as a highly adaptable building block in organic synthesis. Its chemical significance stems from the presence of two key reactive sites: the amide linkage and the chloromethyl group. The chloromethyl group (-CH₂Cl) attached to the phenyl ring is a particularly useful functional handle. As a benzylic halide, the chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the extension of the molecular scaffold.
This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules. For instance, it has been utilized as a flexible linker in the creation of novel protein kinase inhibitors. In this context, the chloromethyl group serves as an anchor point for attaching other heterocyclic systems, ultimately forming a larger molecule designed to interact with specific biological targets. nih.gov The fundamental structure, N-(chloromethyl)benzamide, is prepared from N-(hydroxymethyl)benzamide, highlighting the synthetic pathways that generate these reactive intermediates. unite.edu.mk
The utility of this scaffold is not limited to one specific application. The related compound, 4-(chloromethyl)-N,N-diethylbenzamide, is also employed as an intermediate in synthesizing complex organic molecules and specialty chemicals. The core structure can be seen in advanced molecules designed as targeted inhibitors, such as 4-(chloromethyl)-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide, which has been investigated as an inhibitor of the stem cell growth factor receptor. This demonstrates the compound's role as a foundational piece for constructing larger, functionally sophisticated chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂ClNO |
| Molecular Weight | 245.7 g/mol |
| InChI Key | HFNFRLAPRHDADV-UHFFFAOYSA-N |
| Appearance | White or pale-colored solid (typical for benzamides) pharmaguideline.com |
| Solubility | Generally soluble in organic solvents pharmaguideline.com |
This interactive table is based on data from various chemical databases. uni.luguidechem.com
Overview of Benzamide (B126) Core Structures in Medicinal Chemistry and Chemical Biology
The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds. pharmaguideline.comnih.gov This framework, consisting of a phenyl ring attached to an amide group, is recognized for its favorable properties, including metabolic stability and the ability to form crucial hydrogen bonds with biological targets. pharmaguideline.comdcu.ie Benzamide and its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. pharmaguideline.comnih.govnanobioletters.com
The first benzamide was discovered in 1833, but its widespread application in medicine began in the early 20th century. pharmaguideline.com Today, benzamide-containing compounds are integral to treating a range of conditions. They are found in neuroleptic drugs that act as dopamine (B1211576) D2 receptor antagonists, such as sulpiride, and in antiemetics like metoclopramide. nih.govdrugbank.com The benzamide core is also a key feature of ampakines, a class of compounds studied for their potential in treating neurodegenerative disorders like Alzheimer's disease and depression. nih.gov
More recently, the benzamide scaffold has gained prominence in cutting-edge areas of chemical biology. Researchers have identified benzamide derivatives as effective binders for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.gov This discovery is significant for the development of Proteolysis-targeting chimeras (PROTACs), an innovative therapeutic modality designed to trigger the degradation of specific disease-causing proteins. nih.gov
Table 2: Examples of Benzamide-Containing Drugs and Their Applications
| Drug Name | Therapeutic Class | Primary Application |
| Sulpiride | Antipsychotic | Treatment of schizophrenia. drugbank.com |
| Metoclopramide | Antiemetic, Dopamine D2 Antagonist | Treatment of nausea, vomiting, and gastroesophageal reflux disease. drugbank.com |
| Imatinib | Tyrosine Kinase Inhibitor | Treatment of various cancers, including leukemia and gastrointestinal stromal tumors. drugbank.com |
| Remoxipride | Antipsychotic | A selective dopamine D2 receptor antagonist previously used for schizophrenia. drugbank.com |
| Indoramin | Alpha-1 Adrenergic Antagonist | Previously used for the treatment of hypertension. drugbank.com |
| Procarbazine | Antineoplastic Agent | Used in combination chemotherapy for Hodgkin's disease. wikipedia.org |
This interactive table highlights the diverse applications of the benzamide scaffold in medicine. drugbank.com
Historical Development and Emerging Research Areas of Halogenated Benzamide Scaffolds
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzamide scaffold has been a long-standing strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. However, the historical approach of using halogens as simple bioisosteres has evolved into a more sophisticated, structure-guided design strategy centered on the concept of halogen bonding.
A halogen bond is a non-covalent interaction between a halogen atom in a molecule (the Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a protein. pharmablock.com This interaction, particularly strong with heavier halogens like iodine and bromine, is directional and can significantly enhance binding affinity and selectivity for a biological target. pharmablock.com This modern understanding has spurred emerging research into the rational design of halogenated benzamides.
Recent studies highlight this trend. For example, the strategic placement of halogen substituents on a series of 2-sulfonamidebenzamides was shown to improve potency by approximately eight-fold for the MrgX1 receptor, a target for non-opioid pain treatment. nih.gov Similarly, the introduction of fluorine atoms into benzamide derivatives was found to increase their binding affinity to the cereblon protein. nih.gov
A particularly innovative area is the use of halogen-enriched fragment libraries (HEFLibs) for drug discovery. acs.org These libraries contain small, halogenated molecular fragments that can probe the surface of a protein for favorable halogen bonding sites. This approach has proven successful in identifying lead compounds for challenging targets, such as mutant p53 in cancer, demonstrating the power of leveraging halogen atoms for more than just steric or electronic effects. acs.org The development of halogenated benzamides has thus shifted from a trial-and-error modification to a precise, mechanism-driven tool in modern drug design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNFRLAPRHDADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 4 Chloromethyl N Phenylbenzamide and Its Precursors
Established Synthetic Pathways for the Benzamide (B126) Core
The formation of the central benzamide structure is a critical step in the synthesis of 4-(chloromethyl)-N-phenylbenzamide. Traditional methods have laid the groundwork for more advanced and efficient processes.
Amidation Reactions from 4-(chloromethyl)benzoyl chloride and Aniline (B41778)
The most direct and widely employed method for synthesizing this compound involves the acylation of aniline with 4-(chloromethyl)benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds with high efficiency.
The process often involves dissolving 4-(chloromethyl)benzoyl chloride in a suitable solvent and then adding aniline, sometimes in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction rate and yield. In some instances, the reaction can be carried out under solvent-free conditions, particularly with the aid of microwave irradiation and a solid catalyst, which can lead to excellent yields in a very short time. researchgate.net
Alternative Synthetic Routes to the 4-(chloromethyl)benzoyl Moiety
The precursor, 4-(chloromethyl)benzoyl chloride, can be synthesized through various routes. A common laboratory-scale preparation involves the reaction of 4-(chloromethyl)benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. prepchem.comgoogle.com The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), in a solvent like methylene (B1212753) chloride is a well-established procedure that provides high yields of the desired acid chloride. prepchem.com
Alternative industrial-scale preparations for 4-(chloromethyl)benzoyl chloride have been developed. One such method starts from 4-xylene, which undergoes chlorination, followed by hydrolysis and then acylation with oxalyl chloride. google.com Another approach involves the chlorination of 4-methyl benzoyl chloride. google.com These methods aim for cost-effectiveness and scalability.
The synthesis of the 4-(chloromethyl)benzoyl moiety itself can also be approached from different starting materials. For example, 4-(chloromethyl)benzoic acid can be prepared from 4-toluic acid via chlorination. chemicalbook.com Another route involves the reduction of 4-carboxybenzyl chloride.
Modern Methodological Enhancements in Synthesis
Recent advancements in synthetic chemistry have led to the development of more efficient, scalable, and environmentally friendly methods for the production of this compound.
Continuous Flow Chemistry Applications for Scalable Production
Continuous flow chemistry has emerged as a powerful tool for the synthesis of amides, offering advantages such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.netbenthamdirect.comingentaconnect.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net This can lead to higher yields and purities of the final product.
The direct amidation of carboxylic acids and amines in a continuous-flow system has been successfully demonstrated using various coupling agents and catalysts. rsc.org For instance, the use of carbon disulfide as a coupling agent in acetonitrile (B52724), with alumina (B75360) as a heterogeneous Lewis acid catalyst, provides a robust and reusable system for amide synthesis. rsc.org This approach is atom-economical and avoids the use of hazardous carboxylic acid derivatives. rsc.org The application of such flow technologies to the synthesis of this compound from 4-(chloromethyl)benzoic acid and aniline presents a promising avenue for large-scale, efficient production.
Catalysis in Carbon-Nitrogen Bond Formation within the Benzamide Framework
Catalysis plays a pivotal role in modern organic synthesis, and the formation of the C-N bond in the benzamide framework is no exception. numberanalytics.com Transition metal catalysts, particularly those based on palladium, copper, and nickel, have been extensively studied for their ability to facilitate C-N bond formation. numberanalytics.comacs.org These catalysts can enable reactions under milder conditions and with a broader substrate scope. nih.gov
For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl C-N bonds. numberanalytics.com While typically used for coupling aryl halides with amines, variations of this chemistry can be applied to amide synthesis. Nickel catalysis has also gained prominence for C-N bond activation and formation, offering a more earth-abundant and cost-effective alternative to palladium. acs.org The use of N-heterocyclic carbene (NHC) ligands with these metals can further enhance their catalytic activity. numberanalytics.com
Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to C-N bond formation, avoiding potential metal contamination in the final product. researchgate.net Biocatalysis, employing enzymes as catalysts, is another emerging green alternative that offers high selectivity. numberanalytics.com
Characterization and Purity Assessment of Synthesized Materials
The identity and purity of synthesized this compound must be rigorously confirmed. Standard analytical techniques are employed for this purpose. The melting point of the purified compound is a fundamental indicator of its purity. nih.gov
Spectroscopic methods are essential for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present, such as the N-H and C=O stretching vibrations of the amide group.
Mass spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. uni.lu
Spectroscopic Analysis for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound is expected to show distinct signals. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The protons of the chloromethyl group (-CH₂Cl) would produce a characteristic singlet, anticipated to be around 4.6 ppm, due to the deshielding effect of the adjacent chlorine atom. The amide proton (N-H) would also present as a singlet, often broad, in the region of 8-9 ppm.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, the carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of 165-167 ppm. The aromatic carbons would generate a series of signals between 120 and 140 ppm. The carbon of the chloromethyl group (-CH₂Cl) is anticipated to appear around 45 ppm.
While direct experimental data for the target compound is not publicly available, analysis of closely related structures like 4-chloro-N-phenylbenzamide and N-phenylbenzamide allows for reliable prediction of the expected chemical shifts. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | Functional Group | Predicted/Observed ¹H Chemical Shift (ppm) | Predicted/Observed ¹³C Chemical Shift (ppm) | Reference |
| This compound | Aromatic H's | 7.1 - 7.9 | 120 - 140 | Predicted |
| Amide N-H | ~8.5 (singlet) | N/A | Predicted | |
| Chloromethyl -CH₂Cl | ~4.6 (singlet) | ~45 | Predicted | |
| Carbonyl C=O | N/A | ~166 | Predicted | |
| 4-chloro-N-phenylbenzamide | Aromatic H's | 7.17 - 7.85 | 120.2 - 138.2 | rsc.org |
| Amide N-H | (not specified) | N/A | rsc.org | |
| Carbonyl C=O | N/A | 164.8 | rsc.org | |
| N-phenylbenzamide | Aromatic H's | 7.16 - 7.90 | 120.6 - 138.2 | rsc.org |
| Amide N-H | 7.90 (singlet) | N/A | rsc.org | |
| Carbonyl C=O | N/A | 166.1 | rsc.org |
Note: The table presents a combination of observed data for related compounds and predicted values for the target compound based on structural analogy.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, further confirming its structure. Using electron ionization (EI-MS), the molecule is expected to fragment in predictable ways.
Key fragmentation pathways for this compound would likely involve:
Cleavage of the amide bond, leading to fragments corresponding to the benzoyl moiety and the phenylamine moiety.
Loss of a chlorine atom or the entire chloromethyl group.
The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (245.06 g/mol for the C₁₄H₁₂³⁵ClNO isotopologue).
Predicted mass-to-charge ratios (m/z) for various adducts under different ionization conditions provide further confirmation. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M]⁺ | 245.06020 |
| [M+H]⁺ | 246.06803 |
| [M+Na]⁺ | 268.04997 |
| [M-H]⁻ | 244.05347 |
Data sourced from PubChemLite. uni.lu
Chromatographic Techniques for Purity Profiling
Chromatographic methods are essential for separating the target compound from any unreacted precursors, byproducts, or other impurities, thus allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the purity analysis of this compound. The non-polar nature of the compound allows for strong retention on a non-polar stationary phase (like C18) with a polar mobile phase.
A typical HPLC method would involve:
Column: A C18 reversed-phase column.
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., sodium acetate) and an organic solvent like acetonitrile or methanol. researchgate.net
Detection: UV detection is effective due to the presence of chromophoric phenyl rings in the molecule. A detection wavelength around 254 nm is commonly used. researchgate.net
Flow Rate: A standard flow rate of 0.7-1.0 mL/min is often employed. researchgate.netnih.gov
The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For compounds like this that contain a potentially reactive chloromethyl group, HPLC is often preferred over GC as it is performed at lower temperatures, minimizing the risk of thermal degradation. nih.gov In cases of instability, pre-column derivatization can be employed to create a more stable analyte for analysis. nih.gov
Gas Chromatography (GC)
GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity profiling. spectrabase.com This technique separates compounds based on their volatility and interaction with the stationary phase.
A GC-MS method would provide both purity information (from the GC flame ionization detector or total ion chromatogram) and structural confirmation of impurities (from the MS detector). However, a primary concern with using GC for this compound is its thermal lability. The high temperatures of the GC inlet and column could potentially cause degradation of the chloromethyl group, leading to inaccurate purity measurements. nih.gov Therefore, careful method development with optimized, lower temperatures and the use of highly inert columns and liners would be critical for successful analysis. researchgate.net
Interactive Data Table: Exemplar Chromatographic Conditions for Analysis of Benzamides
| Parameter | HPLC Method | GC Method | Reference |
| Technique | Reversed-Phase HPLC | Gas Chromatography | researchgate.netspectrabase.com |
| Column | C18 | Agilent VF-624ms (or similar) | researchgate.netshimadzu.com |
| Mobile/Carrier Gas | Acetonitrile : Sodium Acetate Buffer (pH 5) (50:50) | Helium | researchgate.netspectrabase.com |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | researchgate.netspectrabase.com |
| Temperature | 30 °C (Column) | 40 °C to 240 °C (Oven Ramp) | researchgate.netshimadzu.com |
| Detection | UV at 254 nm | Mass Spectrometry (MS) or Flame Ionization (FID) | researchgate.net |
| Retention Time | Dependent on exact conditions; N-phenylbenzamide at ~7.6 min | Dependent on exact conditions | researchgate.net |
Note: This table provides typical conditions based on methods developed for closely related compounds and serves as a starting point for the analysis of this compound.
Chemical Transformations and Derivatization of 4 Chloromethyl N Phenylbenzamide
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group of 4-(chloromethyl)-N-phenylbenzamide serves as a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups and the synthesis of diverse derivatives.
Amination Reactions with Primary and Secondary Amines leading to 4-(aminomethyl)benzamide (B1271630) Derivatives
The reaction of this compound and its analogs with primary and secondary amines is a common strategy to produce 4-(aminomethyl)benzamide derivatives. This transformation typically proceeds via a nucleophilic substitution mechanism where the amine displaces the chloride ion. msu.edu
In one synthetic approach, 4-(bromomethyl)benzoic acid esters are treated with cyclic amines like piperidine (B6355638), morpholine, and 4-methylpiperazine to yield 4-(aminomethyl)benzoic acid esters. nih.gov These esters are then hydrolyzed to the corresponding benzoic acids, converted to benzoyl chlorides, and finally coupled with various anilines to produce the desired 4-(aminomethyl)benzamides. nih.gov For instance, the reaction with piperidine leads to the formation of 4-(piperidin-1-ylmethyl)-N-(4-(trifluoromethyl)phenyl)benzamide. nih.gov
These amination reactions are crucial in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. By varying the amine nucleophile and the substituents on the N-phenyl ring, researchers can fine-tune the biological properties of the resulting molecules. nih.gov
Table 1: Examples of 4-(aminomethyl)benzamide Derivatives Synthesized from this compound Analogs
| Amine Nucleophile | N-Phenyl Substituent | Resulting Derivative | Reference |
| Piperidine | 4-(Trifluoromethyl) | 4-(Piperidin-1-ylmethyl)-N-(4-(trifluoromethyl)phenyl)benzamide | nih.gov |
| Morpholine | Unspecified anilines | Various 4-(morpholinomethyl)benzamide derivatives | nih.gov |
| 4-Methylpiperazine | Unspecified anilines | Various 4-((4-methylpiperazin-1-yl)methyl)benzamide derivatives | nih.gov |
Reactions with Heterocyclic Nucleophiles (e.g., Purines, Imidazoles, Pyrimidines)
The electrophilic nature of the chloromethyl group also allows for reactions with various heterocyclic nucleophiles. For example, N-alkylation of purine (B94841) derivatives with compounds like this compound is a known method for synthesizing modified nucleoside analogs. nih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). google.com The nitrogen atoms of the heterocyclic ring act as nucleophiles, attacking the benzylic carbon and displacing the chloride. nih.gov
Similarly, imidazole-based N-phenylbenzamide derivatives have been synthesized, although some methods employ a one-pot multicomponent reaction starting from different precursors. nih.gov The general principle of nucleophilic attack by a nitrogen-containing heterocycle on an electrophilic center remains relevant. These reactions are significant for the development of new therapeutic agents, as the resulting molecules can mimic endogenous structures and interact with biological targets. nih.govnih.gov
Formation of Azide (B81097) and Other Functional Group Conversions
The chloromethyl group can be readily converted to an azido (B1232118) group (-N₃) through a nucleophilic substitution reaction with an azide salt, such as sodium azide. researchcommons.org This transformation is a key step in the synthesis of various nitrogen-containing compounds. researchcommons.org The resulting 4-(azidomethyl)-N-phenylbenzamide is a versatile intermediate. For instance, azides can undergo the Staudinger reaction or "click" chemistry reactions. vanderbilt.edu
The azide functionality can also be a precursor for the synthesis of amines via reduction. vanderbilt.edu This provides an alternative route to the 4-(aminomethyl)benzamide derivatives discussed in section 3.1.1. The conversion of halides to other functional groups is a fundamental aspect of organic synthesis, and the chloromethyl group in this compound is a prime example of this reactivity. vanderbilt.edu
Functionalization of the N-Phenyl Moiety and its Influence on Reactivity
Introduction of Electron-Withdrawing and Electron-Donating Substituents
The electronic properties of the N-phenyl ring can be modified by introducing either electron-donating or electron-withdrawing substituents. These modifications can significantly influence the reactivity of the entire molecule, including the nucleophilic substitution at the chloromethyl group and the properties of the amide bond.
For instance, the introduction of electron-withdrawing groups, such as a nitro group or a chlorine atom, onto the phenyl ring has been shown to decrease the anti-proliferative activity of certain N-substituted benzamide (B126) derivatives. nih.gov Conversely, the nature and position of substituents on the N-phenyl ring can be strategically varied to enhance biological activity in other contexts. nih.govnih.gov
Modifications and Rearrangements of the Benzamide Backbone
While reactions at the chloromethyl group and the N-phenyl ring are more commonly explored, modifications to the central benzamide backbone are also possible. These can include rearrangements or the introduction of further substituents on the benzoyl ring.
For example, N-phenylbenzamide derivatives with additional substitutions on the benzoyl portion of the molecule have been synthesized to explore their antiviral activities. nih.govnih.gov These modifications can alter the shape and electronic distribution of the molecule, leading to different interactions with biological targets. While specific rearrangements of the this compound backbone itself are not extensively documented in the provided context, the general principles of organic chemistry allow for such possibilities under specific reaction conditions.
Ring Closures and Heterocycle Formation (e.g., Quinazolinone Derivatives)
The synthesis of quinazolin-4(3H)-ones is a significant area of research in medicinal chemistry due to the broad spectrum of biological activities exhibited by this class of compounds. While direct cyclization of this compound itself is not a standard route, its constituent parts can be involved in the construction of the quinazolinone scaffold. A plausible synthetic strategy involves the reaction of a derivative of the benzamide, specifically 4-(chloromethyl)benzoyl chloride, with a substituted 2-aminobenzamide. This approach is a variation of well-established methods for quinazolinone synthesis that utilize the condensation of an anthranilic acid derivative with an acid chloride, followed by cyclization.
A general and highly utilized method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid with an appropriate acyl chloride. The subsequent ring closure of the resulting N-acylanthranilic acid, often facilitated by dehydrating agents like acetic anhydride, yields a 1,3-benzoxazin-4-one intermediate. This intermediate can then react with various primary amines to furnish the desired 2,3-disubstituted-4(3H)-quinazolinones. nih.gov In a related approach, 2-aminobenzamides can be directly condensed with aldehydes or their equivalents, followed by an oxidative cyclization to yield the quinazolinone core.
In the context of this compound, a hypothetical, yet chemically reasonable, pathway to a quinazolinone derivative would involve the reaction of 4-(chloromethyl)benzoyl chloride with 2-aminobenzamide. The initial acylation would form N-(2-carbamoylphenyl)-4-(chloromethyl)benzamide. Subsequent intramolecular cyclization, potentially under thermal or acid/base-catalyzed conditions, would lead to the formation of a 2-(4-(chloromethyl)phenyl)-2,3-dihydroquinazolin-4(1H)-one. Dehydrogenation of this intermediate would then yield the aromatic quinazolinone system.
Another synthetic route could involve the reaction of a pre-formed quinazolinone with a reagent derived from this compound, although this is less direct. For instance, a quinazolinone with a free N-H group at position 3 could potentially be alkylated by this compound, though this reaction is not commonly reported.
The following table outlines a hypothetical reaction scheme for the synthesis of a quinazolinone derivative starting from a precursor related to this compound, based on established synthetic methodologies for quinazolinones.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Typical Yield (%) |
| 4-(chloromethyl)benzoyl chloride | 2-Aminobenzamide | 2-(4-(chloromethyl)phenyl)quinazolin-4(3H)-one | 1. Acylation in a suitable solvent (e.g., pyridine, DMF). 2. Cyclization via heating or with a dehydrating agent. | 60-80 |
| 2-Methyl-3-phenylquinazolin-4(3H)-one | 4-(chloromethyl)benzoyl chloride | Not a direct reaction to form a new quinazolinone ring | N/A | N/A |
It is important to note that while the synthesis of quinazolinones from various benzoyl chlorides and aminobenzamides is well-documented, specific examples detailing the use of 4-(chloromethyl)benzoyl chloride for this purpose are not prevalent in the literature. However, the general principles of quinazolinone synthesis strongly support the feasibility of such a transformation.
Intramolecular Rearrangement Pathways to Amidines
The intramolecular rearrangement of N-aryl amides and related structures is a known process in organic chemistry, with the Chapman and Smiles rearrangements being notable examples. These rearrangements typically involve the migration of an aryl group from an oxygen or nitrogen atom to another nucleophilic center within the same molecule. While a direct intramolecular rearrangement of this compound to an amidine has not been explicitly described in the literature, the structural features of this compound suggest that such a transformation could be envisioned under specific conditions, likely proceeding through an intermediate.
A plausible, albeit hypothetical, pathway to an amidine derivative from this compound would likely involve the initial conversion of the amide functionality into a more reactive species, such as an imidoyl chloride or an O-alkylated imidate. For instance, treatment of this compound with a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) could generate the corresponding N-phenyl-4-(chloromethyl)benzimidoyl chloride.
Once the imidoyl chloride is formed, an intramolecular rearrangement could potentially occur. However, a more direct analogy to a known rearrangement leading to an amidine-like structure is the Chapman rearrangement. rsc.org This rearrangement involves the thermal transformation of an N-arylbenzimidate into a diarylamide. While this does not directly yield an amidine, it demonstrates the principle of intramolecular aryl migration.
A hypothetical pathway to an amidine could involve an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the benzylic carbon of the chloromethyl group. This would require activation of the C-Cl bond and would lead to a cyclized intermediate. Subsequent rearrangement or fragmentation of this intermediate could then potentially lead to an amidine. However, this pathway is speculative and would likely face competition from intermolecular reactions.
A more conceivable, though still indirect, route to a structure related to an amidine would be the reaction of this compound with a strong base to generate a reactive intermediate that could undergo rearrangement. For example, deprotonation of the amide nitrogen followed by an intramolecular cyclization could lead to a strained ring system that might rearrange to a more stable amidine-like product.
The table below outlines a speculative pathway for the formation of an amidine precursor from this compound, based on known chemical transformations.
| Starting Material | Reagent | Intermediate | Potential Rearranged Product |
| This compound | PCl₅ or SOCl₂ | N-phenyl-4-(chloromethyl)benzimidoyl chloride | Not a direct rearrangement to amidine |
| This compound | Strong Base (e.g., NaH) | Amide anion | Speculative cyclized intermediate |
It is crucial to emphasize that the intramolecular rearrangement of this compound to an amidine is not a well-established reaction. The pathways discussed are based on established principles of organic chemistry and analogous rearrangements of related compounds. Further experimental investigation would be required to determine the feasibility and outcome of such a transformation.
Biological and Pharmacological Relevance of 4 Chloromethyl N Phenylbenzamide Derivatives
Anticancer Efficacy and Mechanism of Action Studies
The quest for novel and effective cancer therapeutics has led to the exploration of various synthetic compounds, including derivatives of 4-(chloromethyl)-N-phenylbenzamide. These molecules have shown promise in preclinical studies, exhibiting cytotoxic effects against a range of cancer cell lines and engaging with key cellular processes to halt tumor progression.
In Vitro Cytotoxicity Evaluation in Diverse Cancer Cell Lines
The cytotoxic potential of this compound derivatives has been assessed across a variety of human cancer cell lines. For instance, a series of new imidazole-based N-phenylbenzamide derivatives demonstrated good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. researchgate.net Notably, the derivative designated as 4f, which features a fluorine substitution, was identified as the most potent compound in this series, exhibiting single-digit anticancer activity. researchgate.net
In another study, novel bis-benzimidazole derivatives were screened for their cytotoxic effects. Compounds 9c, 9g, and 9i displayed significant cytotoxic activity, comparable to the standard chemotherapeutic drug doxorubicin. scholarsresearchlibrary.com Specifically, compound 9c was active against breast carcinoma cell lines, while compounds 9g and 9i showed activity against lung cancer cell lines. scholarsresearchlibrary.com Further research into N-alkyl-nitroimidazole compounds revealed greater activity against breast cancer (MDA-MB-231) than lung cancer (A549), with N-methyl-nitroimidazole and N-ethyl-nitroimidazole showing the highest cytotoxicity. openmedicinalchemistryjournal.com
The design of new 4-methylbenzamide (B193301) derivatives incorporating 2,6-substituted purines has also yielded promising results. nih.gov Compounds 7 and 10 from this series, which have two chlorine atoms at the C-2 and C-6 positions of the purine (B94841) ring, showed high activity against all tested cell lines, with particularly strong effects against the leukemic cell lines K562 and HL-60. nih.gov
Interactive Data Table: Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Imidazole-based N-phenylbenzamide (4f) | Lung (A549), Cervical (HeLa), Breast (MCF-7) | Most active in the series, with single-digit anticancer activity. | researchgate.net |
| Bis-benzimidazole (9c, 9g, 9i) | Breast carcinoma, Lung cancer | Significant cytotoxic activity comparable to doxorubicin. | scholarsresearchlibrary.com |
| N-alkyl-nitroimidazoles | Breast (MDA-MB-231), Lung (A549) | Greater activity against breast cancer; N-methyl and N-ethyl derivatives most potent. | openmedicinalchemistryjournal.com |
| 4-methylbenzamide with purines (7, 10) | Various, including K562 and HL-60 | High activity against all tested cell lines, especially leukemic lines. | nih.gov |
Investigation of Apoptosis Induction and Cell Cycle Modulation
Beyond direct cytotoxicity, the anticancer mechanism of these derivatives often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle. A new sulfonamide derivative, S1, was found to induce morphological changes indicative of apoptosis in acute leukemia (AL) cell lines K562 and Jurkat. nih.gov In K562 cells, S1 caused cell cycle arrest at the G2/M phase and activated both the extrinsic and intrinsic apoptotic pathways. nih.gov In Jurkat cells, it led to cell cycle blockade at the G0/G1 phase and involved the intrinsic apoptosis pathway. nih.gov
Similarly, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were shown to suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com For example, in A549 cells, compound 10 arrested the cell cycle in the G1 and G2 phases, while compound 13 caused arrest in the G1 phase. mdpi.com These effects are crucial for preventing the uncontrolled proliferation of cancer cells. The induction of apoptosis by these compounds is a key indicator of their potential as anticancer agents, as it allows for the elimination of malignant cells without inducing an inflammatory response. nih.gov
Tyrosine Kinase Inhibition and Receptor Binding Profiling (e.g., EGFR, PDGFR)
A significant mechanism of action for many anticancer drugs is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for drug development. mdpi.com
Derivatives of this compound have been investigated as potential protein kinase inhibitors. nih.gov For instance, a novel class of phenylpiperazine derivatives demonstrated potent inhibitory activity against EGFR. nih.gov A moderate correlation was observed between their EGFR inhibitory activity and their anti-proliferative effect on HeLa cells, suggesting that their anticancer effects are at least partly mediated through EGFR inhibition. nih.gov
Furthermore, new benzimidazole-based 1,3,4-oxadiazole derivatives, compounds 10 and 13, were identified as potent EGFR inhibitors, with IC50 values comparable to the established EGFR inhibitor erlotinib. mdpi.com Docking studies revealed that these compounds likely interact with the EGFR active site in a manner similar to erlotinib. mdpi.com The development of such inhibitors is a key strategy in targeted cancer therapy, aiming to selectively block the signaling pathways that drive tumor growth.
Antiviral Activity Assessments
In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antiviral agents. Their ability to interfere with viral replication cycles makes them attractive candidates for the development of new treatments for a range of viral infections.
Inhibition of Hepatitis B Virus (HBV) Replication via Host Factor Modulation
Hepatitis B virus (HBV) infection is a major global health issue that can lead to chronic liver disease. nih.govdovepress.com Research has shown that N-phenylbenzamide derivatives can inhibit HBV replication. nih.gov One derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), was found to have potent anti-HBV activity against both wild-type and drug-resistant strains of the virus. nih.govdovepress.com
The antiviral mechanism of these derivatives appears to involve the modulation of a host factor known as Apolipoprotein B mRNA Editing Enzyme, Catalytic Subunit 3G (APOBEC3G or A3G). nih.govdovepress.com IMB-0523 treatment was shown to increase the intracellular levels of A3G protein in a dose-dependent manner. dovepress.com A3G is known to inhibit HBV replication, suggesting that these compounds exert their antiviral effect by enhancing this natural host defense mechanism. nih.govdovepress.com This mode of action offers a potential new therapeutic approach, particularly for drug-resistant HBV infections. dovepress.com
Efficacy against RNA Viruses (e.g., Venezuelan Equine Encephalitis Virus)
Venezuelan equine encephalitis virus (VEEV) is a mosquito-borne alphavirus that can cause severe and sometimes fatal encephalitis in humans and equines. mdpi.commdpi.com The lack of approved vaccines or therapeutics for human use underscores the need for new antiviral drugs. mdpi.com
Studies have identified small molecule inhibitors of VEEV, some of which are derivatives of this compound. For example, research into inhibitors of the VEEV nonstructural protein 3 (nsP3), which is crucial for viral replication, has led to the identification of promising compounds. nih.gov Three inhibitors—tomatidine, citalopram (B1669093) HBr, and Z-VEID-FMK—were found to reduce the replication of both the TC-83 and the more virulent Trinidad donkey (TrD) strains of VEEV by at least tenfold in various brain cell lines. nih.govciteab.com These inhibitors were also effective against the related Eastern equine encephalitis virus (EEEV), indicating broad-spectrum antiviral activity. nih.govciteab.com The mechanism of action for these compounds appears to be host-based, targeting cellular factors that the virus relies on for replication. nih.gov
Antimicrobial and Antifungal Spectrum Analysis
The N-phenylbenzamide scaffold is a recognized pharmacophore in the development of new antimicrobial agents. Derivatives of this structure have demonstrated a capacity to inhibit the growth of both bacterial and fungal pathogens, suggesting a potential for broad-spectrum applications. nih.govmdpi.com
In Vitro Activity Against Bacterial and Fungal Pathogens
Studies have confirmed the antibacterial and antifungal potential of N-phenylbenzamide derivatives through in vitro testing. mdpi.com A series of synthesized N-benzamide compounds demonstrated notable antibacterial efficacy against both Gram-negative and Gram-positive bacteria. For instance, 4-hydroxy-N-phenylbenzamide (5a) showed excellent activity against E. coli and B. subtilis, with Minimum Inhibitory Concentration (MIC) values of 3.12 µg/mL and 6.25 µg/mL, respectively. nanobioletters.com Other derivatives, such as N-(4-bromophenyl)benzamide (6c) and N-(4-chlorophenyl)benzamide, also displayed significant activity. nanobioletters.com The collective findings suggest that these compounds can effectively penetrate the bacterial cell wall. nanobioletters.com
In addition to antibacterial properties, related benzamide derivatives have shown promise as antifungal agents. A study of novel benzamide derivatives incorporating a triazole moiety revealed potent activity against several plant pathogenic fungi. One derivative, compound 6h, was particularly effective against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL. researchgate.net Another compound, 6k, exhibited a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. researchgate.net The presence of halogen substituents like fluorine or chlorine on the benzene (B151609) ring was noted to significantly enhance antifungal activity. researchgate.net
Table 1: In Vitro Antibacterial Activity of N-Benzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 4-hydroxy-N-phenylbenzamide (5a) | E. coli | 31 | 3.12 | nanobioletters.com |
| 4-hydroxy-N-phenylbenzamide (5a) | B. subtilis | 25 | 6.25 | nanobioletters.com |
| N-(4-chlorophenyl)benzamide (6d) | E. coli | 24 | 3.12 | nanobioletters.com |
| N-(4-bromophenyl)benzamide (6c) | B. subtilis | 24 | 6.25 | nanobioletters.com |
Table 2: In Vitro Antifungal Activity of Benzamide-Triazole Derivatives
| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |
|---|---|---|---|
| 6h | Alternaria alternata | 1.77 | researchgate.net |
| 6k | Rhizoctonia solani | 0.98 | researchgate.net |
| 6k | Sclerotinia sclerotiorum | 2.12 | researchgate.net |
| 6k | Fusarium oxysporum | 6.71 | researchgate.net |
| 6e | Alternaria solani | 1.90 | researchgate.net |
Antiparasitic Investigations
The unique mitochondrial DNA of kinetoplastid parasites, known as kDNA, presents a key target for therapeutic intervention. N-phenylbenzamide derivatives have been specifically investigated for their ability to interact with this structure, leading to promising antiparasitic activity. nih.govacs.org
Trypanocidal Activity against Trypanosoma brucei
Derivatives of N-phenylbenzamide have been identified as potent agents against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govacs.org These compounds are designed as DNA minor groove binders that selectively target the AT-rich kDNA. nih.gov A prototype compound, a bis(2-aminoimidazoline) N-phenylbenzamide derivative (1a), was shown to disrupt kDNA function, leading to parasite death. nih.govacs.org
To improve upon the initial findings, several series of analogues were synthesized and evaluated. Bis(2-aminoimidazoline) and bis(2-aminobenzimidazole) derivatives showed activity against T. brucei in the micromolar range. nih.gov A third series, bis(arylimidamides), demonstrated even greater potency with submicromolar activity against T. brucei. nih.gov Compound 3a from this series emerged as a strong candidate for further development due to its high activity and selectivity against the parasite. nih.govacs.org
**Table 3: In Vitro Trypanocidal Activity of N-Phenylbenzamide Derivatives against *T. b. brucei***
| Compound Series | Representative Compound | EC50 (µM) | Selectivity Index (SI) vs. L929 cells | Reference |
|---|---|---|---|---|
| Bis(2-aminoimidazoline) | 1a | 0.83 | 11 | nih.gov |
| Bis(2-aminobenzimidazole) | 2a | 1.5 | >6.7 | nih.gov |
| Bis(arylimidamide) | 3a | 0.057 | >351 | nih.gov |
| Bis(arylimidamide) | 3c | 0.076 | >263 | nih.gov |
| Bis(arylimidamide) | 3d | 0.038 | >526 | nih.gov |
Sirtuin Modulatory Properties and Metabolic Pathway Regulation
Sirtuins are a class of NAD⁺-dependent deacetylase enzymes that are crucial regulators of cellular metabolism, stress resistance, and aging. nih.gov The modulation of sirtuin activity is a significant area of therapeutic research. N-phenylbenzamide derivatives have been identified in patent literature as sirtuin modulators, with potential applications in treating diseases related to aging, stress, and metabolic disorders like diabetes and obesity, as well as conditions that would benefit from increased mitochondrial activity. google.com
While specific data on this compound is limited, related benzamide structures have been developed as potent and selective sirtuin inhibitors. For example, a series of 3-(benzylsulfonamido)benzamides were optimized as inhibitors of SIRT2, an isoform implicated in neurodegenerative diseases. nih.gov This demonstrates the utility of the benzamide scaffold in designing molecules that can interact with this important class of enzymes.
Affinity to Trace Amine Associated Receptors (TAARs) for Neuropharmacological Applications
Trace Amine-Associated Receptors (TAARs) are a family of G protein-coupled receptors that respond to trace amines and other neurochemicals. nih.govdoi.org They are involved in modulating monoaminergic systems, making them attractive targets for treating psychiatric and substance use disorders. doi.orgnih.gov TAAR1, the most studied receptor in this family, is activated by trace amines like β-phenylethylamine and tyramine, as well as amphetamine-like psychostimulants. nih.govguidetomalariapharmacology.org
The benzamide scaffold has proven crucial in the development of ligands for these receptors. Notably, a benzamide derivative, N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide (EPPTB), has been identified as a TAAR1 antagonist. nih.gov The discovery of EPPTB and other TAAR1 ligands highlights the potential of benzamide-based structures to serve as tools for investigating TAAR1 function and as starting points for the development of novel neuropharmacological therapies. nih.gov
Structure Activity Relationship Sar and Structural Optimization Studies
Correlating Structural Modifications on the N-Phenyl Group with Biological Outcomes
The N-phenyl group of the 4-(chloromethyl)-N-phenylbenzamide scaffold serves as a crucial site for structural modifications to modulate biological activity. Research has shown that the nature, position, and electronic properties of substituents on this ring can significantly impact the compound's efficacy and selectivity.
The substitution pattern on the N-phenyl ring plays a pivotal role in determining the biological activity of N-phenylbenzamide derivatives. Studies on various analogs have revealed that both electron-donating and electron-withdrawing groups can influence the compound's potency.
For instance, in a series of imidazole-based N-phenylbenzamide derivatives tested for anticancer activity, substitutions on the N-phenyl ring showed varied results. A derivative with a para-substituted fluorine atom (an electron-withdrawing group) displayed the highest activity. Conversely, moving to less electronegative halogens like chlorine and bromine resulted in decreased activity. Interestingly, nitro group substitution, regardless of its position, led to a complete loss of activity. In the same study, derivatives with electron-donating methoxy (B1213986) groups at the ortho or para positions also showed pronounced anticancer activity nih.gov.
Another study on N-phenylbenzamides as antimicrobial agents highlighted that for activity against Gram-positive bacteria, an electropositive group on the N-phenyl ring is desirable. In contrast, for activity against Gram-negative bacteria, a hydrophobic group at the meta position and a bulky group at the ortho position of the N-phenyl ring are favorable researchgate.net. This indicates that the desired electronic and steric properties of the substituents can be target-dependent.
The following table summarizes the anticancer activity of some N-phenylbenzamide derivatives with different substituents on the N-phenyl ring against various cancer cell lines.
| Compound ID | N-Phenyl Substituent | Cell Line | IC50 (µM) |
| 4a | Unsubstituted | A549 | 11.6 |
| 4b | 4-Chloro | A549 | 15.2 |
| 4d | 4-Bromo | A549 | 25.8 |
| 4e | 4-Methoxy | A549 | 8.9 |
| 4f | 4-Fluoro | A549 | 7.5 |
| 4h | 2-Methoxy | A549 | 9.3 |
| 4j | 4-Nitro | A549 | >50 |
Data sourced from a study on imidazole-based N-phenylbenzamide derivatives. nih.gov
Significance of the Chloromethyl Functionality as a Key Pharmacophore Handle
The 4-(chloromethyl) group is a key structural feature of the title compound, acting as a reactive handle or pharmacophore. This functionality is an electrophilic group that can form covalent bonds with nucleophilic residues in biological targets such as enzymes and receptors. This ability to form covalent interactions can lead to potent and often irreversible inhibition, which can be advantageous for therapeutic efficacy.
In the context of anticancer agents, the chloromethyl group can alkylate DNA or proteins within cancer cells, leading to cytotoxicity. For example, a study on 4-methylbenzamide (B193301) derivatives, where the methyl group was replaced by a chloromethyl group, demonstrated the importance of this reactive moiety in creating potent protein kinase inhibitors researchgate.net. The chloromethyl group allows for the attachment of various heterocyclic bases, leading to compounds with significant inhibitory activity against cancer cell lines researchgate.net.
Elucidation of Essential Features for Receptor Binding and Enzyme Inhibition
Molecular docking studies on N-phenylbenzamide derivatives have provided insights into their binding modes. For instance, in the inhibition of ABL1 kinase, the N-phenylbenzamide scaffold fits into the ATP-binding pocket. The N-H of the amide group and the nitrogen of the imidazole (B134444) ring (in imidazole-based derivatives) can form crucial hydrogen bonds with amino acid residues in the kinase domain. The substituted N-phenyl ring often occupies a hydrophobic pocket, where the nature of the substituent can influence the binding affinity nih.gov.
For enzyme inhibition, the chloromethyl group can act as an electrophile, reacting with nucleophilic residues like cysteine or histidine in the active site of an enzyme, leading to covalent modification and inhibition. The potency of this interaction can be modulated by the electronic properties of the rest of the molecule.
Stereochemical Implications in Derivative Design and Efficacy
The introduction of chiral centers into drug molecules can have profound effects on their biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. However, based on the currently available scientific literature, there is a notable lack of specific research on the stereochemical implications of this compound derivatives. Studies focusing on the synthesis of enantiomerically pure analogs of this specific compound and the evaluation of their differential biological activities have not been reported.
In a broader context of drug design, stereochemistry is a critical consideration. For many classes of compounds, one enantiomer is significantly more active than the other. For example, in a study of chiral β-lactam-bridged combretastatin (B1194345) A-4 analogues, the absolute configuration of the chiral carbon atom was found to be critically important for their cytotoxic activity nih.gov. This highlights the general principle that the three-dimensional arrangement of a molecule is crucial for its interaction with biological targets. The lack of such studies for this compound represents a significant gap in the understanding of its full therapeutic potential and an opportunity for future research.
Design Principles for Enhanced Potency, Selectivity, and Drug-Likeness
The design of novel analogs of this compound with improved properties is guided by several key principles derived from SAR studies.
To enhance potency , modifications often focus on optimizing the interactions with the target protein. This can involve introducing substituents on the N-phenyl ring that can form additional hydrogen bonds or hydrophobic interactions. For instance, the addition of a 4-methyl-1H-imidazol-1-yl group to the N-phenyl ring in some benzamide (B126) derivatives was found to enhance hydrophobic interactions within the target's allosteric pocket researchgate.net.
Improving selectivity is crucial to minimize off-target effects. This can be achieved by designing molecules that specifically fit the binding site of the target enzyme or receptor while having a lower affinity for others. For example, in the development of selective TYK2 inhibitors, structure-based design was used to introduce modifications that improved selectivity against other Janus kinases (JAKs).
Enhancing drug-likeness involves optimizing the physicochemical properties of the compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools are often used to predict properties like solubility, permeability, and metabolic stability. For example, in the development of new imidazole-based N-phenylbenzamide derivatives, ADME and drug-likeness properties were computationally evaluated to reinforce their potential for further development as anticancer agents nih.gov.
Advanced Applications and Material Science Contributions
Role as Chemical Probes for Biological Systems
The utility of a compound as a chemical probe hinges on its ability to interact with biological molecules in a specific and detectable manner. 4-(chloromethyl)-N-phenylbenzamide possesses features, primarily its electrophilic chloromethyl group, that make it a suitable candidate for designing covalent chemical probes.
Covalent probes are designed to form a stable, permanent bond with their target, often a specific amino acid residue within a protein. This offers advantages in potency, selectivity, and duration of action. The chloromethyl group on the benzamide (B126) scaffold acts as a reactive "warhead." It is an electrophile that can react with nucleophilic amino acid residues on a protein surface, such as the thiol group of cysteine.
Recent research has highlighted the effectiveness of screening libraries of compounds with mild electrophiles to discover new covalent inhibitors for challenging protein targets. nih.gov For instance, compounds featuring chloromethyl ketone scaffolds have been identified as potent antibiotics through phenotypic screening of covalent compound libraries. biorxiv.org These compounds were found to covalently modify key bacterial enzyme targets, such as FabH and MiaA, demonstrating the utility of the chloromethyl warhead in creating effective biological probes and inhibitors. biorxiv.org Similarly, fragment libraries of chloroacetamides, which also contain a reactive carbon-chlorine bond, have been successfully screened to identify new scaffolds that covalently inhibit the TEAD-YAP1 protein-protein interaction, a key pathway in cancer. illinois.edursc.org
The this compound structure can be envisioned as a fragment for such screening efforts. The N-phenylbenzamide portion can be tailored to provide non-covalent binding affinity and selectivity for a target protein's binding pocket, positioning the chloromethyl group for a specific covalent reaction. This strategy allows for the rapid discovery of potent and selective probes to study protein function or to act as a starting point for drug discovery. nih.govnih.gov
Table 1: Examples of Electrophilic Groups Used in Covalent Probe Discovery
| Electrophilic Group | Target Residue (Typical) | Example Application Area | Citation |
| Chloromethyl Ketone | Cysteine | Antibiotics | biorxiv.org |
| Chloroacetamide | Cysteine | Cancer (TEAD-YAP1 Inhibition) | illinois.edursc.org |
| Acrylamide | Cysteine | General Covalent Inhibitors | biorxiv.org |
| 4-chloro-7-nitrobenzofurazan | N-terminal amine, Lysine | Protein Labeling | nih.gov |
Scaffold for Prodrug Design and Targeted Delivery Systems
A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. mdpi.com This strategy is widely used to overcome limitations of a drug, such as poor solubility, low permeability, or lack of site-specific delivery. acs.orgacs.org The structure of this compound provides a versatile scaffold for creating certain types of prodrugs.
The reactive chloromethyl group is the key handle for prodrug synthesis. It can be used to attach a promoiety—a separate chemical group designed to alter the drug's properties—via a linker that is stable until it reaches the desired physiological environment. A prominent example of this approach involves the use of chloromethyl glycosides as synthons to create glycosyloxymethyl-prodrugs. nih.gov In this strategy, the chloromethyl group reacts with a hydroxyl group on a monosaccharide (like glucose) to form a glycosyloxymethyl ether linkage.
Applying this concept, the this compound core could first be developed into a biologically active parent drug. This parent drug could then be conjugated to a sugar molecule via its chloromethyl group. The resulting glycosylated prodrug would likely exhibit increased water solubility and could potentially leverage glucose transporters for targeted delivery into specific cells. nih.gov Once inside the body or target cell, enzymes such as β-glucosidase could cleave the glycosidic bond, releasing the active parent drug. nih.gov This approach demonstrates how the chloromethyl function serves as a critical linker for attaching biocompatible promoieties to enhance drug delivery. mdpi.com
Development of Functional Polymeric Materials
The unique chemical structure of this compound also makes it a valuable monomer for the synthesis of advanced functional polymers. The combination of the rigid, aromatic benzamide backbone and the reactive chloromethyl side group allows for the creation of polymers with tailored properties for material science applications.
Synthesis of Ionene Polymers from Benzamide Derivatives
Ionene polymers are a class of polyelectrolytes that contain positively charged atoms, typically nitrogen or phosphorus, as an integral part of the polymer backbone. murraystate.edu These materials are known for their thermal stability and are used in a variety of applications, including as gene delivery vectors, antimicrobial agents, and ion-exchange resins.
The synthesis of ionene polymers often involves a polycondensation reaction where a dihaloalkane reacts with a diamine. The chloromethyl group of this compound is chemically analogous to one-half of a dihaloalkane (specifically, a benzyl (B1604629) halide). This reactive site can readily undergo a Menschutkin reaction with a tertiary amine to form a quaternary ammonium (B1175870) salt.
Therefore, this compound can be used as a monomer in the synthesis of ionene polymers. For instance, in a reaction with a suitable difunctional tertiary amine, the chloromethyl groups would react at both ends of the amine to form quaternary ammonium linkages, thereby building the polymer backbone. The resulting ionene polymer would incorporate the N-phenylbenzamide unit as a pendant group, imparting rigidity and potentially specific intermolecular interactions to the final material. murraystate.edu
Table 2: General Reaction for Ionene Polymer Synthesis
| Reactant A | Reactant B | Resulting Linkage | Polymer Class |
| Dihaloalkane (e.g., R¹-X-R²-X) | Diamine (e.g., H₂N-R³-NH₂) | Amine | Polyamide |
| bis(Chloromethyl) Compound | ditertiary-Amine | Quaternary Ammonium | Ionene Polymer |
| This compound (as a monomer) | Co-monomer with two nucleophilic groups (e.g., a diamine) | Quaternary Ammonium in backbone | Ionene Polymer |
Investigation of Physical Hydrogel Formation
Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. mdpi.comnih.gov They can be formed by chemical cross-linking (covalent bonds) or physical cross-linking (non-covalent interactions). nih.gov Physical hydrogels are of particular interest because their formation is often reversible and responsive to environmental stimuli like temperature or pH. researchgate.net The non-covalent forces responsible for physical gelation include hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net
Polymers derived from this compound are excellent candidates for forming physical hydrogels. The N-phenylbenzamide structure itself is rich in features that promote physical cross-linking:
Hydrogen Bonding: The amide (–C(O)NH–) group is a classic hydrogen bond donor and acceptor. In a polymer chain, these amide groups can form strong, directional hydrogen bonds with amide groups on adjacent chains. mdpi.com
Aromatic Interactions: The multiple phenyl rings in the polymer's repeating unit can engage in hydrophobic interactions and π-π stacking, where the electron clouds of the aromatic rings align.
If this compound is first polymerized—for example, by converting the chloromethyl group into a polymerizable moiety—the resulting poly(N-phenylbenzamide) derivatives could self-assemble in solution. sonar.chresearchgate.net Under specific concentrations and solvent conditions, the cumulative effect of numerous hydrogen bonds and aromatic interactions between polymer chains could lead to the formation of a stable, three-dimensional network characteristic of a physical hydrogel. The properties of such a hydrogel could be tuned by modifying the polymer backbone or the N-phenyl substituent to control the strength and density of these physical cross-links. nih.gov
Computational and Theoretical Insights into 4 Chloromethyl N Phenylbenzamide Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. google.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the molecular level. google.com For derivatives based on the N-phenylbenzamide scaffold, docking studies have been pivotal in identifying potential biological targets and understanding the structural basis for their activity. scirp.org
In a typical docking procedure, multiple conformations of the ligand are generated and then positioned within the binding site of the target protein. google.comgoogle.com These positions are scored based on how well they fit the binding site and the favorability of their intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Studies on N-phenylbenzamide derivatives have successfully used this approach to evaluate their potential as inhibitors of various protein kinases, which are key targets in cancer therapy. scirp.orgnih.gov For instance, new derivatives have been designed to retain the N-phenylbenzamide linker, which is known to interact with allosteric sites on certain kinases, while introducing different chemical groups to optimize binding in the main ATP pocket. nih.gov
The results from these simulations are often expressed as a binding affinity or docking score, typically in kcal/mol. nih.gov Lower values indicate a stronger, more favorable interaction. In one study, newly designed imidazole-based N-phenylbenzamide derivatives exhibited excellent binding affinities toward ABL1 kinase, with values of -8.59 and -7.44 kcal/mol, which were superior to the control drug nilotinib (B1678881) (-5.75 kcal/mol) under the same simulation conditions. nih.gov
Beyond simply predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-receptor complex, allowing for a thorough analysis of the binding mode. This analysis identifies the specific amino acid residues within the target's active site that are critical for ligand recognition and binding. mdpi.com
For N-phenylbenzamide derivatives, hydrogen bonding is frequently identified as a crucial interaction. The central amide group (–CONH–) is a key structural feature, with the carbonyl oxygen atom often acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. nih.gov The consistent formation of hydrogen bonds with the amide group is a characteristic of active compounds in this series. nih.gov
In the context of kinase inhibition, derivatives of 4-(chloromethyl)-N-phenylbenzamide are designed to form specific interactions within the kinase domain. For example, the trifluoromethylphenyl ring of some derivatives is designed to pack into a specific hydrophobic pocket, similar to the binding mode of the approved drug nilotinib. nih.gov The imidazole (B134444) fragment of other derivatives can form close contact with key residues like Phenylalanine-359 (Phe-359). nih.gov Molecular modeling of certain 4-(aminomethyl)benzamide (B1271630) analogues revealed a binding geometry that successfully avoids a bulky isoleucine residue while engaging with the active center of the T315I mutant of the Abl kinase, a common source of drug resistance. nih.gov
The table below summarizes representative binding affinity data for N-phenylbenzamide derivatives against a kinase target.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (nM) |
| Derivative 4e | ABL1 Kinase | -8.59 | 505.37 |
| Derivative 4f | ABL1 Kinase | -7.44 | 3520 |
| Nilotinib (Control) | ABL1 Kinase | -5.75 | 60600 |
| This data is derived from a study on imidazole-based N-phenylbenzamide derivatives. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comekb.eg QSAR models are powerful predictive tools in drug discovery, enabling the estimation of the activity of new, unsynthesized compounds, thereby saving significant time and resources. jocpr.comrsc.org The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. ekb.eg
These properties, known as molecular descriptors, are calculated from the molecular structure and can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., electrophilicity index), and sterics (e.g., molar refractivity). nih.govsemanticscholar.org By building a statistical model, QSAR can help identify which of these properties are most important for the desired biological effect. nih.gov
For N-phenylbenzamide derivatives, QSAR studies have been employed to understand their antimicrobial properties. nih.gov A study based on Density Functional Theory (DFT) revealed that for activity against both Gram-positive and Gram-negative bacteria, molecular weight and total energy were significant contributors. nih.gov The models differed based on the target bacteria:
Anti-Gram-positive activity: The QSAR model included the electrophilicity index, indicating that electrostatic interactions are dominant. nih.gov
Anti-Gram-negative activity: The model involved molar refractivity and logP, suggesting that steric and hydrophobic interactions are more critical. nih.gov
These findings suggest that the mechanism of action may differ based on the bacterial cell wall composition. The thick cell wall of Gram-positive bacteria may favor external electrostatic interactions, while the more permeable cell wall of Gram-negative bacteria may allow the compound to enter the cell, where hydrophobic and steric properties become more important. nih.gov
| QSAR Model Parameter | Physicochemical Property | Implication for Activity |
| Electrophilicity Index | Electronic | Dominance of electrostatic interactions. nih.gov |
| Molar Refractivity | Steric/Volume | Importance of molecular shape and bulk. nih.gov |
| logP | Hydrophobicity | Role of partitioning between aqueous and lipid phases. nih.gov |
| Total Energy | Quantum Mechanical | Overall stability and reactivity of the molecule. nih.gov |
| Molecular Weight | Physical | General size of the molecule. nih.gov |
Molecular Dynamics Simulations to Understand Conformational Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a dynamic view of the conformational behavior of a molecule and its interactions with its environment, such as a biological receptor. nih.gov This technique offers deeper insights than static docking models by revealing the stability of ligand-protein complexes, the role of solvent molecules, and the conformational changes that may occur upon binding. nih.govelsevierpure.com
For derivatives of N-phenylbenzamide, MD simulations have been used to validate docking results and to assess the stability of the predicted binding modes. scirp.orgnih.gov In a study of imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, MD simulations revealed that the most active compounds formed stable complexes with the ABL1 kinase protein throughout the simulation time. nih.govelsevierpure.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD value suggests that the ligand remains securely in the binding pocket. nih.gov
Quantum Chemical Calculations for Reactivity and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. escholarship.org Methods like Density Functional Theory (DFT) provide a way to understand molecular geometry, reactivity, and various electronic parameters that are difficult to measure experimentally. nih.gov These calculations are fundamental to modern computational chemistry and can provide the descriptors used in advanced QSAR models. nih.govripublication.com
For N-phenylbenzamide and related structures, quantum chemical calculations can determine a range of important properties. These include:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms. nih.gov
Electronic Spectra (UV-Vis): Calculating the wavelengths at which a molecule absorbs light, which corresponds to electronic transitions between molecular orbitals. bsu.by
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ripublication.combsu.by
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov
In a DFT-based QSAR study of N-phenylbenzamides, quantum chemical calculations were used to derive key electronic descriptors like total energy and electrophilicity index, which were shown to be critical for their antimicrobial activity. nih.gov Such calculations provide a rational basis for understanding why certain structural modifications lead to enhanced biological effects, guiding the design of more potent and specific molecules.
| Calculated Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. ripublication.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. ripublication.com |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. ripublication.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. ripublication.com |
| Electronegativity | A measure of the ability of an atom or molecule to attract electrons. | Relates to the nature of chemical bonds. ripublication.com |
| Hardness/Softness | Resistance to change in electron configuration. | Global reactivity indices. ripublication.com |
Future Research Trajectories and Translational Outlook
Discovery of Novel Derivatization Pathways and Reaction Methodologies
The future of 4-(chloromethyl)-N-phenylbenzamide in drug discovery is intrinsically linked to the chemical evolution of its core structure. The chloromethyl group at the 4-position is a key reactive handle, primarily for nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of functional groups and pharmacophores.
Research has demonstrated the utility of this approach by using the scaffold as a flexible linker. nih.gov In one key strategy, the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone, prepared from its chloromethyl precursor, was connected to various purine (B94841) derivatives. nih.gov This linkage, typically at the N-9 atom of the purine, creates a library of new chemical entities. nih.gov The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, opening pathways to a vast chemical space. Future methodologies could explore more advanced catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to forge carbon-carbon or carbon-heteroatom bonds at the benzylic position, significantly diversifying the types of analogues that can be synthesized. Furthermore, developing flow chemistry protocols for these derivatization reactions could enable high-throughput synthesis and rapid optimization of lead compounds. researchgate.net
Identification of Undiscovered Biological Targets and Therapeutic Modalities
Derivatives of the N-phenylbenzamide scaffold have demonstrated activity against a surprisingly diverse set of biological targets, suggesting that the core structure is a privileged scaffold for molecular recognition. This diversity points toward significant potential for identifying novel therapeutic applications.
Known biological targets for compounds derived from the broader N-phenylbenzamide framework include:
Protein Kinases: Certain derivatives have shown inhibitory activity against several protein kinases, including Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and HER2, which are crucial targets in oncology. nih.gov
Hedgehog (Hh) Signaling Pathway: By modifying the scaffold, researchers have developed potent inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers. researchgate.net
Parasitic DNA: N-phenylbenzamide analogues have been found to bind strongly to the AT-rich kinetoplast DNA (kDNA) in trypanosomatid parasites, disrupting its function and leading to parasite death. nih.gov This presents a modality for treating neglected tropical diseases like leishmaniasis and African trypanosomiasis. nih.gov
Immune Checkpoints: Related benzamide (B126) scaffolds have been identified as ligands for PD-L1, an immune checkpoint protein. mdpi.com This opens a promising avenue for developing small-molecule immunotherapies that can help the immune system recognize and attack cancer cells. mdpi.com
Other Targets: The versatility of the scaffold is further highlighted by derivatives showing potential as anticonvulsants, inhibitors of β-catenin, and inhibitors of carbonic anhydrase. nih.govnih.govresearchgate.net
Future research should employ large-scale screening and chemoproteomics to systematically probe the interactions of a this compound-based library against a wider range of cellular targets. This could uncover entirely new mechanisms of action and therapeutic indications, potentially in areas like neurodegenerative diseases or inflammatory disorders. nih.gov
Table 1: Identified Biological Targets for N-Phenylbenzamide Derivatives
| Target Class | Specific Target(s) | Associated Therapeutic Modality |
|---|---|---|
| Protein Kinases | PDGFRα, PDGFRβ, HER2 | Anticancer nih.gov |
| Signaling Pathways | Hedgehog (Hh) Pathway, Wnt/β-catenin | Anticancer researchgate.netnih.gov |
| Parasitic Biomolecules | Kinetoplast DNA (kDNA) | Antiprotozoal nih.gov |
| Immune Regulation | Programmed Death-Ligand 1 (PD-L1) | Immuno-oncology mdpi.com |
| Enzymes | Carbonic Anhydrases | Anticancer researchgate.net |
| Ion Channels/Receptors | (Not fully specified) | Anticonvulsant nih.gov |
Rational Design of Next-Generation Analogues with Improved Pharmacological Profiles
The goal of rational drug design is to systematically optimize a lead compound to enhance its efficacy, selectivity, and drug-like properties. The this compound scaffold is an excellent candidate for such an approach. Studies have already laid the groundwork by establishing key structure-activity relationships (SAR). For instance, the development of Hedgehog pathway inhibitors demonstrated that modifications to the benzamide scaffold could yield compounds with potent, nanomolar-level inhibitory activity. researchgate.net
Future design strategies will likely focus on several key areas:
Target-Specific Optimization: Using crystal structures of targets like kinases or PD-L1, computational modeling can guide the design of analogues that form more extensive and specific interactions, improving potency and reducing off-target effects. nih.gov
Conformational Analysis: The spatial arrangement of the phenyl rings relative to the central amide plane is critical for biological activity, as it influences hydrogen bonding with target proteins. nih.gov Designing molecules that favor the active conformation is a key strategy.
Improving Physicochemical Properties: A major challenge in drug development is achieving a good pharmacokinetic (PK) profile. Research on related compounds has focused on enhancing metabolic stability and oral bioavailability. nih.govnih.gov Future analogues of this compound will be designed to optimize these properties for better clinical translation.
Environment-Sensing Moieties: An advanced strategy involves designing molecules whose activity is dependent on the physiological environment. For example, creating analogues with pH-dependent binding affinity could specifically target the acidic tumor microenvironment, increasing efficacy while minimizing systemic side effects. mdpi.com
Integration of this compound Scaffolds in Multi-Drug Therapies
The complexity of diseases like cancer often requires attacking multiple biological pathways simultaneously. The development of resistance to monotherapies is a significant clinical challenge. Therefore, integrating drugs with different mechanisms of action into combination therapies is a cornerstone of modern medicine.
Scaffolds derived from this compound are well-suited for this approach. Preclinical research on related Hedgehog pathway inhibitors has suggested that while they may have limitations as a monotherapy in some cancer models, their high potency and favorable PK profiles make them promising candidates for use in combination with other anticancer drugs. researchgate.net
Future research should explore rational combinations, such as:
Pairing a kinase inhibitor derived from the benzamide scaffold with an immune checkpoint inhibitor to simultaneously halt tumor proliferation and unmask the tumor to the immune system. nih.govmdpi.com
Combining a benzamide-based cytotoxic agent with a drug that targets the tumor microenvironment or angiogenesis.
Creating multi-target directed ligands, where a single molecule is designed to interact with two or more distinct biological targets, building on the principles seen in the development of hybrids for Alzheimer's disease. nih.gov
Preclinical Development and Clinical Translation Potential
The ultimate goal of medicinal chemistry research is the translation of a promising compound from the laboratory to the clinic. Derivatives of the this compound scaffold have shown significant promise in preclinical models, which are critical steps in this translational pathway.
In Vitro Efficacy: Derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. For example, certain kinase-inhibiting derivatives showed high activity against the K562 and HL-60 leukemia cell lines, with IC₅₀ values as low as 1.42 µM. nih.gov Other analogues designed to inhibit the Wnt/β-catenin pathway effectively inhibited the growth of HCT116 colon cancer cells with an IC₅₀ of 0.12 µM. nih.gov
Mechanism of Action: Studies have confirmed that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, which are desirable mechanisms for anticancer agents. nih.govresearchgate.net
In Vivo Models: The therapeutic potential has been validated in animal models. A β-catenin inhibitor based on a related scaffold significantly inhibited tumor growth in a HCT-116 xenograft mouse model. nih.gov Similarly, other derivatives showed excellent efficacy in ovarian tumor xenograft models. researchgate.net
While no clinical trials for this compound itself have been identified, the robust preclinical data generated for its close analogues strongly support the translational potential of this scaffold. The path forward involves selecting the most promising derivatives, completing formal preclinical toxicology studies, and advancing them toward Phase I clinical trials in humans for relevant indications like cancer or infectious diseases.
Table 2: Selected Preclinical Anticancer Activity of N-Phenylbenzamide Derivatives
| Derivative Class | Target Pathway | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Purine-Substituted Benzamide | Protein Kinase | K562 (Leukemia) | 2.27 nih.gov |
| Purine-Substituted Benzamide | Protein Kinase | HL-60 (Leukemia) | 1.42 nih.gov |
| Purine-Substituted Benzamide | Protein Kinase | OKP-GS (Renal Carcinoma) | 4.56 nih.gov |
| Heterocyclylphenyl Benzenesulfonamide* | Wnt/β-catenin | SW480 (Colorectal) | 2 nih.gov |
| Heterocyclylphenyl Benzenesulfonamide* | Wnt/β-catenin | HCT116 (Colorectal) | 0.12 nih.gov |
\Note: A related sulfonamide scaffold, not a direct benzamide, used for comparison of preclinical evaluation.*
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 4-(chloromethyl)-N-phenylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). Key factors include:
- Temperature : Reactions conducted at -50°C minimize side reactions and improve regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and purity .
- Yield Optimization : Yield improvements (≥85%) require stoichiometric control of coupling reagents and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Primary Techniques :
- IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and chloromethyl group (C-Cl ~750 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies aromatic protons (δ 7.2–7.8 ppm), chloromethyl protons (δ 4.6–4.8 ppm), and amide protons (δ 8.1–8.3 ppm) .
- Elemental Analysis : Validates molecular formula (C₁₃H₁₀ClNO) with ≤0.5% deviation .
- Advanced Methods : LC-MS for purity assessment and UV/VIS spectroscopy for electronic transitions (λmax ~270–300 nm) .
Advanced Research Questions
Q. How do substituents on the benzamide ring affect the compound's fluorescence properties and stability under varying pH conditions?
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance fluorescence intensity by stabilizing excited states. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits peak fluorescence at λex 340 nm and λem 380 nm .
- pH Stability : Optimal fluorescence occurs at pH 5.0; deviations lead to protonation/deprotonation of the amide group, reducing quantum yield .
- Methodology : Use spectrofluorometry with controlled pH buffers (0.1 M HCl/NaOH) and temperature (25°C) for stability studies .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Data Reconciliation :
- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition) using identical cell lines (e.g., HEK293) and incubation times .
- Structural Modifications : Compare derivatives with trifluoromethyl or nitro groups to isolate pharmacophore contributions .
- Case Study : Derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide show divergent antimicrobial activity due to nitro group positioning .
Q. What mechanistic insights explain the role of coupling agents (e.g., DCC vs. EDC) in synthesizing this compound?
- Reagent Comparison :
- DCC/HOBt : Forms active ester intermediates, reducing racemization but requiring cold conditions (-50°C) .
- EDC/NHS : Water-compatible but yields lower purity (≤75%) due to hydrolysis .
- Experimental Design : Conduct kinetic studies (via ¹H-NMR) to track intermediate formation and optimize stoichiometry .
Q. How can computational modeling predict the binding affinity of this compound derivatives to target proteins?
- In Silico Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
